

# A Head-to-Head Comparison of Two Investigational CD47-Targeting Agents in Oncology

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The cluster of differentiation 47 (CD47) has emerged as a critical "don't eat me" signal overexpressed on various cancer cells, enabling them to evade phagocytosis by the innate immune system. Consequently, targeting the CD47-SIRP $\alpha$  axis has become a promising strategy in cancer immunotherapy. This guide provides a comparative overview of two distinct investigational agents designed to block this pathway: a monoclonal antibody and a SIRP $\alpha$  fusion protein. While direct head-to-head clinical trial data is not yet available, this document synthesizes existing clinical data to offer a comparative perspective on their mechanisms of action, clinical efficacy, and safety profiles.

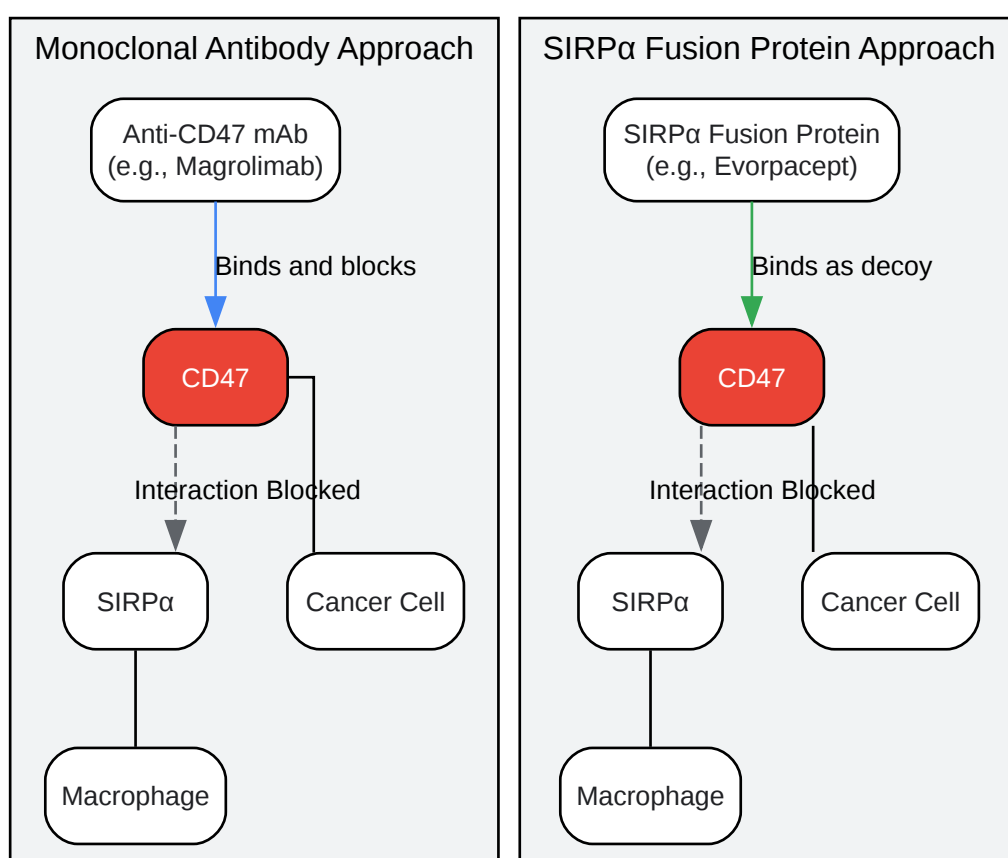
## Mechanism of Action: Two Approaches to Blocking the CD47-SIRP $\alpha$ Pathway

Both investigational compounds aim to disrupt the interaction between CD47 on cancer cells and the signal-regulatory protein alpha (SIRP $\alpha$ ) on macrophages, thereby promoting phagocytosis of tumor cells.[1][2][3][4] However, they employ different molecular strategies to achieve this.

**Monoclonal Antibody (e.g., Magrolimab):** This approach utilizes a humanized monoclonal antibody that directly binds to the CD47 protein on the surface of cancer cells.[5] This binding

physically obstructs the interaction between CD47 and SIRP $\alpha$ , effectively removing the "don't eat me" signal and allowing macrophages to recognize and engulf the cancer cells.[3][4]

SIRP $\alpha$  Fusion Protein (e.g., Evorpaccept): This strategy involves a high-affinity variant of the SIRP $\alpha$  protein fused to an inactive Fc domain of a human antibody.[6][7] This fusion protein acts as a "decoy receptor," binding to CD47 on cancer cells with high affinity.[2] By saturating the CD47 binding sites, it prevents the endogenous SIRP $\alpha$  on macrophages from engaging with CD47, thus enabling phagocytosis.[6]



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Figure 1. Mechanisms of Action

## Clinical Data Summary

The following tables summarize key clinical trial data for a representative monoclonal antibody (magrolimab) and a SIRP $\alpha$  fusion protein (evorpaccept) in different cancer indications. It is

important to note that these trials were not conducted head-to-head and involve different patient populations and combination therapies, precluding direct comparison of efficacy.

## **Table 1: Clinical Trial Data for Magrolimab (Anti-CD47 Monoclonal Antibody)**

Trial	Indication	Combination Therapy	Key Efficacy Results	Key Safety Findings
ENHANCE (Phase 3)	Higher-Risk Myelodysplastic Syndromes (MDS)	Azacitidine	Did not show a statistically significant improvement in overall survival (OS) or complete remission (CR) rates compared to azacitidine alone. <a href="#">[8]</a> <a href="#">[9]</a> The study was discontinued due to futility.	Increased risk of death, primarily from infection and respiratory failure. <a href="#">[9]</a> <a href="#">[10]</a>
ENHANCE-2 (Phase 3)	TP53-mutant Acute Myeloid Leukemia (AML)	Azacitidine	Did not demonstrate an improvement in overall survival compared to the control arm. <a href="#">[11]</a> The trial was discontinued due to futility.	Increased risk of death. <a href="#">[9]</a> <a href="#">[10]</a>
ENHANCE-3 (Phase 3)	Untreated AML (unfit for intensive chemo)	Venetoclax + Azacitidine	Median OS was 10.7 months vs 14.1 months in the placebo arm (HR 1.178). <a href="#">[12]</a> <a href="#">[13]</a> CR rate was 41.3% vs 46.0%. <a href="#">[12]</a> <a href="#">[13]</a> The trial was stopped for futility.	More fatal adverse events (19.0% vs 11.4%), mainly grade 5 infections and respiratory events. <a href="#">[13]</a>

Note: In February 2024, the FDA placed a full clinical hold on all studies of magrolimab in AML and MDS.[\[9\]](#)[\[10\]](#)

Table 2: Clinical Trial Data for Evorpaccept (SIRPα Fusion Protein)

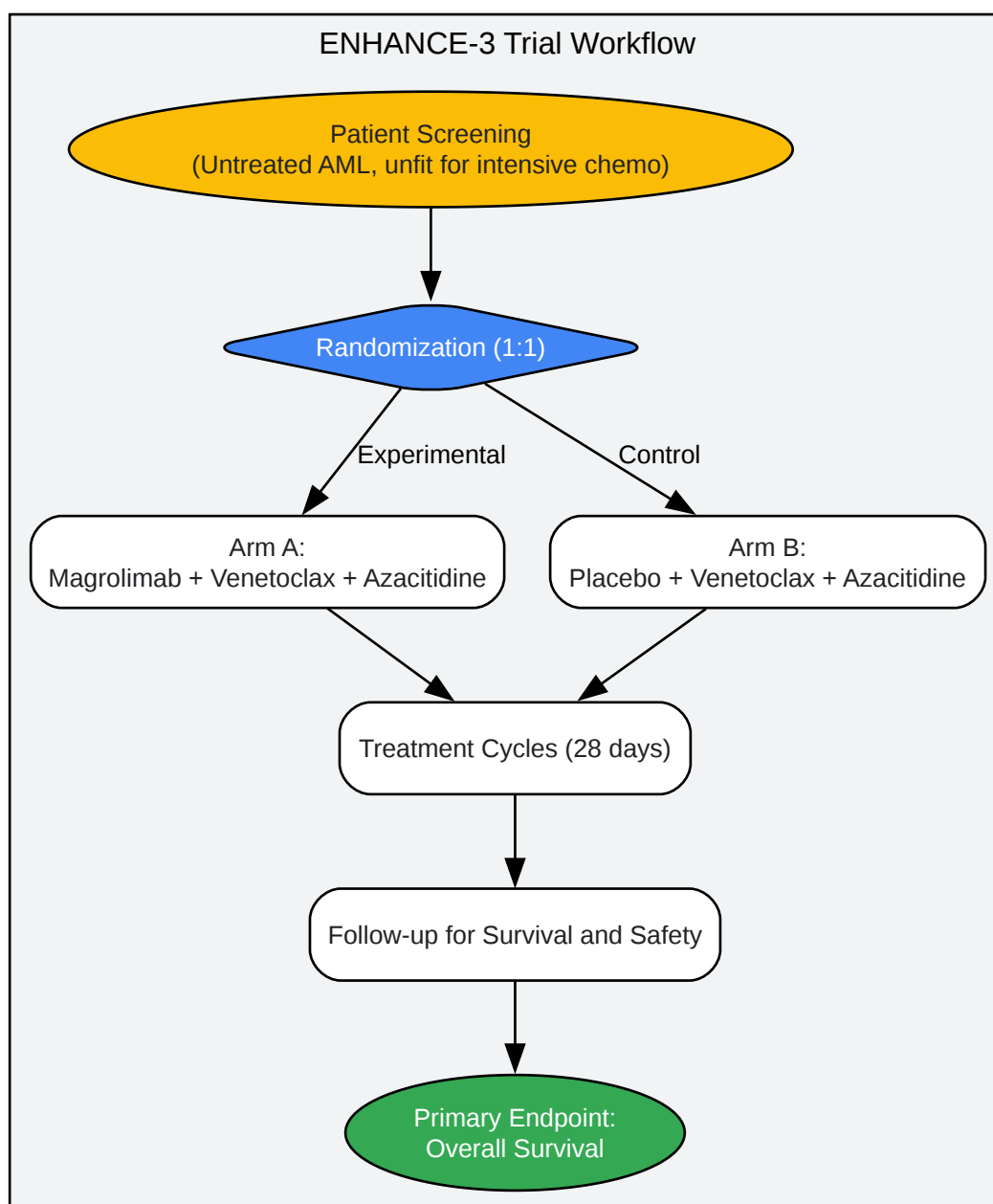
Trial	Indication	Combination Therapy	Key Efficacy Results	Key Safety Findings
ASPEN-06 (Phase 2)	Advanced HER2+ Gastric/GEJ Cancer	Trastuzumab + Ramucirumab + Paclitaxel	ITT Population (n=127): ORR of 40.3% vs 26.6% in the control arm. <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>	The addition of evorpaccept was well-tolerated with a safety profile consistent with the control arm. <a href="#">[14]</a> <a href="#">[16]</a>
			Median DOR of 15.7 months vs 7.6 months. <a href="#">[14]</a> <a href="#">[15]</a>	
Investigator-Sponsored (Phase 2)	Untreated Indolent B-cell Non-Hodgkin Lymphoma (iNHL)	Rituximab + Lenalidomide	(n=24): Complete Response (CR) rate of 92%. <a href="#">[17]</a> <a href="#">[18]</a> Overall Response Rate (ORR) of 100%. <a href="#">[17]</a> <a href="#">[18]</a> One-year Progression-Free Survival (PFS) of 91%. <a href="#">[17]</a> <a href="#">[18]</a>	The combination was reported to be well-tolerated. <a href="#">[17]</a> <a href="#">[18]</a>

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of clinical findings. Below are summaries of the methodologies for the key trials cited.

Magrolimab: ENHANCE-3 Study Protocol

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study. [\[12\]](#)[\[19\]](#)
- Patient Population: Adults with previously untreated AML who were ineligible for intensive chemotherapy.[\[12\]](#)
- Treatment Arms:
  - Experimental Arm: Magrolimab (1 mg/kg priming doses on days 1 and 4, escalating to 30 mg/kg maintenance doses every 2 weeks) + venetoclax (400 mg daily) + azacitidine (75 mg/m<sup>2</sup> on days 1-7).[\[12\]](#)[\[13\]](#)[\[19\]](#)
  - Control Arm: Placebo + venetoclax + azacitidine.[\[12\]](#)[\[19\]](#)
- Primary Endpoint: Overall Survival (OS).[\[12\]](#)[\[13\]](#)
- Key Secondary Endpoints: Complete Remission (CR) rate and safety.[\[12\]](#)[\[13\]](#)



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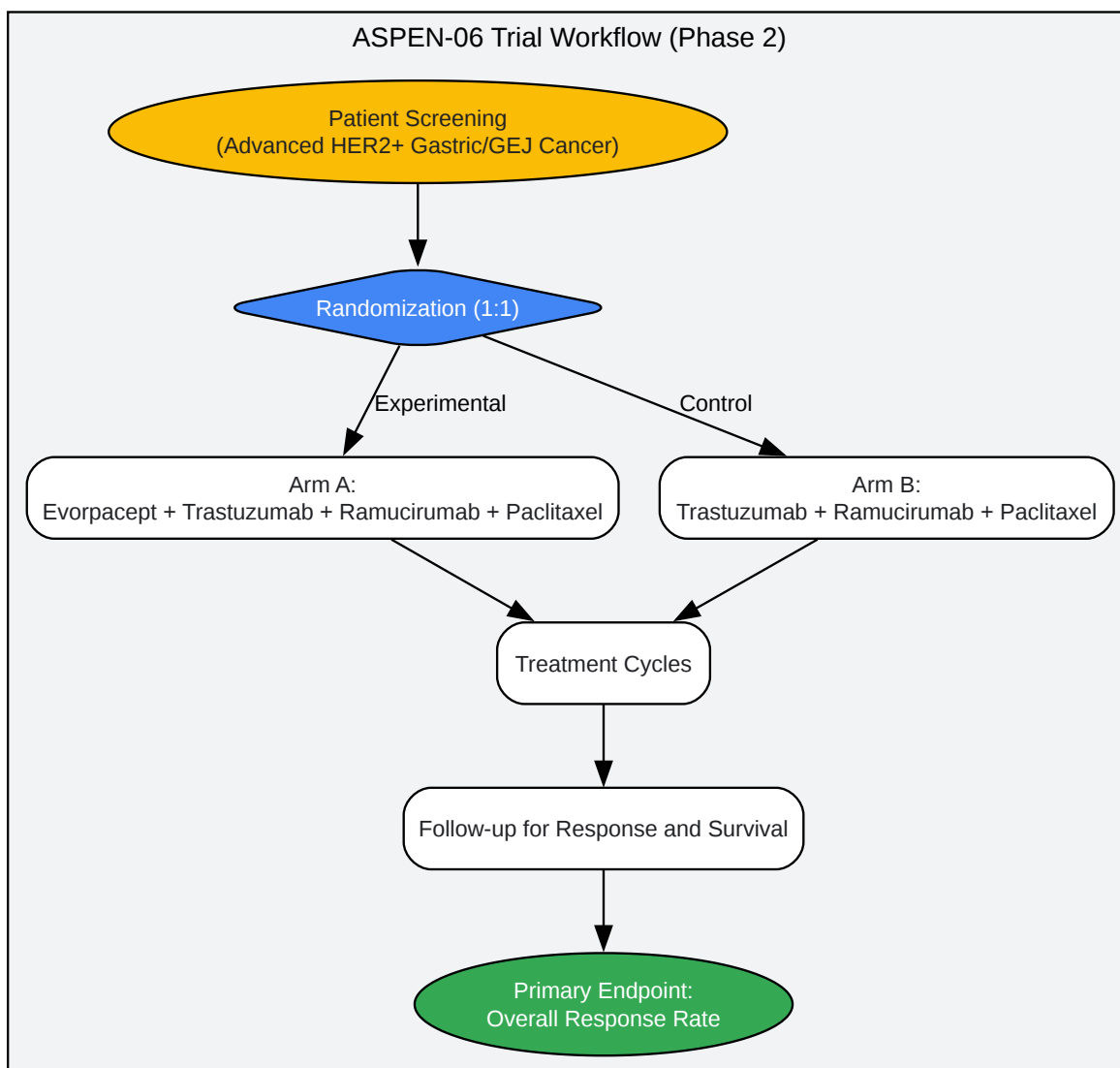
Figure 2. ENHANCE-3 Trial Workflow

## Evorpaccept: ASPEN-06 Study Protocol

- Study Design: A Phase 2/3, randomized, open-label (Phase 2) / blinded (Phase 3), international, multi-center study.[20]

- Patient Population: Patients with advanced HER2-overexpressing gastric/GEJ adenocarcinoma that has progressed on or after prior HER2-directed therapy.[\[20\]](#)
- Treatment Arms (Phase 2):
  - Experimental Arm: Evorpaccept (30 mg/kg Q2W IV) + trastuzumab + ramucirumab + paclitaxel.[\[20\]](#)[\[21\]](#)
  - Control Arm: Trastuzumab + ramucirumab + paclitaxel.[\[20\]](#)[\[21\]](#)
- Primary Endpoint (Phase 2): Overall Response Rate (ORR).[\[21\]](#)
- Key Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[\[21\]](#)





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Figure 3. ASPEN-06 Trial Workflow

## Conclusion

Targeting the CD47-SIRP $\alpha$  "don't eat me" signal represents a promising avenue in cancer immunotherapy. The two distinct approaches, monoclonal antibodies and SIRP $\alpha$  fusion proteins, both aim to enhance anti-tumor immunity by promoting macrophage-mediated phagocytosis. While the clinical development of the monoclonal antibody magrolimab has

faced significant setbacks in hematologic malignancies, the SIRP $\alpha$  fusion protein evorpacept has shown encouraging results in both solid tumors and hematologic cancers in combination with other anti-cancer agents. Further investigation, including potential direct comparative studies, will be necessary to fully elucidate the relative merits of these different strategies for targeting the CD47 pathway in various oncology settings.

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